![molecular formula C8H6N2O3 B6265390 5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1098361-48-8](/img/no-structure.png)
5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a compound that contains a furan ring and an oxazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring.
Synthesis Analysis
While specific synthesis methods for “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” are not available, furan and oxazole rings are commonly synthesized through cyclization reactions. For example, furan can be synthesized from 1,4-diketones via acid-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would consist of a furan ring attached to an oxazole ring. The exact structure would depend on the position of the attachment and the orientation of the rings .
Chemical Reactions Analysis
The chemical reactivity of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would likely be influenced by the presence of the furan and oxazole rings. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation . Oxazole rings can participate in various reactions, including nucleophilic substitution and ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would be influenced by its molecular structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The properties of oxazole would also contribute to the overall properties of the compound .
Mechanism of Action
Safety and Hazards
Future Directions
Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future research directions for “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” could involve exploring these applications further.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride to form furan-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl N-(furan-2-yl)-2-oxazole-3-carboxamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Hydroxylamine hydrochloride", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form furan-2-carboxylic acid hydroxamic acid.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form ethyl N-(furan-2-yl)-2-oxazole-3-carboxamide.", "Step 3: The intermediate product is hydrolyzed using a strong base such as sodium hydroxide to yield the final product, 5-(furan-2-yl)-1,2-oxazole-3-carboxamide." ] } | |
CAS RN |
1098361-48-8 |
Product Name |
5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.